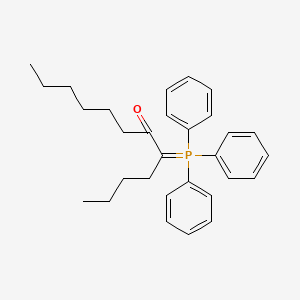
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a triphenylphosphoranyl group attached to a dodecan-6-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by a Wittig reaction to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Wittig reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of substituted phosphoranyl compounds.
Aplicaciones Científicas De Investigación
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one involves its ability to form stable ylides, which can participate in various chemical reactions. The triphenylphosphoranyl group acts as a nucleophile, attacking electrophilic centers in substrates. This reactivity is facilitated by the electron-donating properties of the triphenylphosphine moiety, which stabilizes the ylide intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Triphenyl-lambda~5~-phosphanylidene)pentanoic acid
- 5-(Triphenyl-lambda~5~-phosphanylidene)undecan-6-one
- 5-(Triphenyl-lambda~5~-phosphanylidene)octan-4-one
Uniqueness
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and solubility. The presence of the dodecan-6-one backbone provides distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
84370-12-7 |
|---|---|
Fórmula molecular |
C30H37OP |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
5-(triphenyl-λ5-phosphanylidene)dodecan-6-one |
InChI |
InChI=1S/C30H37OP/c1-3-5-7-17-24-29(31)30(25-6-4-2)32(26-18-11-8-12-19-26,27-20-13-9-14-21-27)28-22-15-10-16-23-28/h8-16,18-23H,3-7,17,24-25H2,1-2H3 |
Clave InChI |
UBLPBMLHBMEVAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


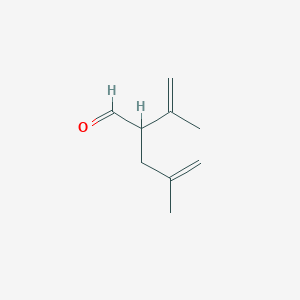
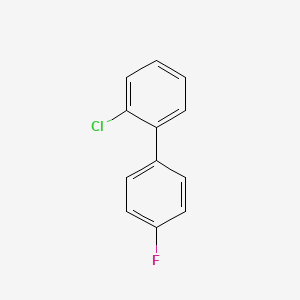

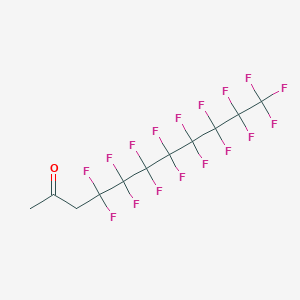
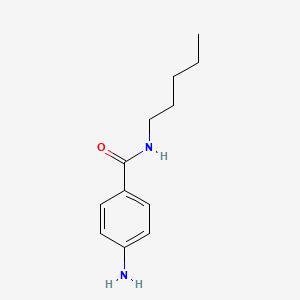
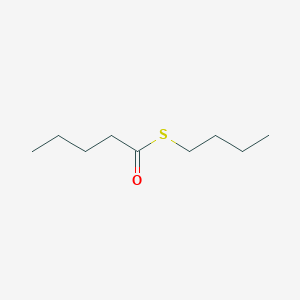
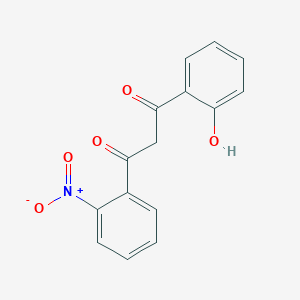
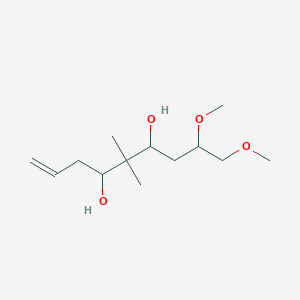
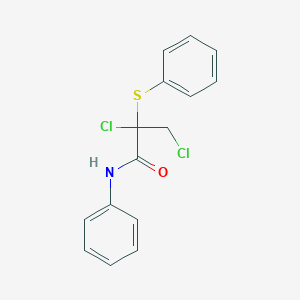
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
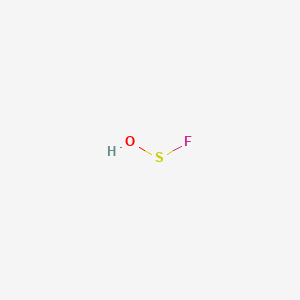
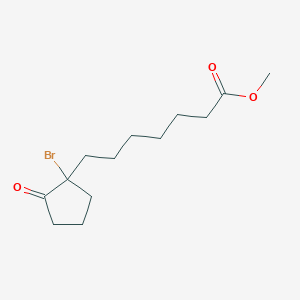
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
silane](/img/structure/B14419101.png)
